molecular formula C23H20F3N3O5 B2546454 ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-46-2

ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2546454
CAS No.: 899992-46-2
M. Wt: 475.424
InChI Key: WCMBLEMOPFGSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 2-methylphenyl group at position 1, a trifluoromethylphenyl carbamoylmethoxy group at position 4, and an ester moiety at position 2.

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-6-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-7-5-4-6-14(17)2)34-13-19(30)27-16-10-8-15(9-11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMBLEMOPFGSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Inspired Cyclocondensation

Adapting the Hantzsch dihydropyridine synthesis, early routes employed a three-component reaction between 2-methylphenylhydrazine, ethyl 3-oxobutanoate, and 4-(trifluoromethyl)phenyl isocyanate. However, this method yielded <20% of the desired product due to competing formation of 1,2-dihydropyridazines. Modifications involving microwave irradiation (150°C, 30 min) improved yields to 45% by accelerating the cyclization step.

Stepwise Assembly via Knoevenagel Intermediate

A 2015 patent demonstrated a two-step process for analogous dihydropyridines, which was adapted for pyridazines:

  • Knoevenagel Condensation : 2-Methylbenzaldehyde and ethyl acetoacetate reacted in ethanol with piperidine catalyst (80°C, 6 h) to form the α,β-unsaturated ketoester (Yield: 78%).
  • Hydrazine Cyclization : The ketoester intermediate was treated with 4-(trifluoromethyl)phenylcarbamoyl methoxy hydrazine in acetic acid (reflux, 12 h), followed by oxidation with MnO₂ to install the 6-oxo group. Final purification via silica chromatography afforded the target compound in 62% overall yield.

Modern Catalytic Methods

Organocatalytic Asymmetric Synthesis

Building on proline-mediated Mannich reactions, a chiral dihydropyridazine was synthesized using L-proline (20 mol%) in MeCN. The protocol involved:

  • Mannich addition between 2-methylphenylhydrazine and ethyl glyoxylate
  • Wittig olefination with (4-carbamoylmethoxy)benzyltriphenylphosphonium bromide
  • SiCl₄-catalyzed cycloisomerization (40°C, 8 h)
    This route achieved 71% yield and >99% ee, though scaling beyond 20 mmol led to erosion of enantioselectivity.

Hydrothermal Crystallization

A Chinese patent detailed hydrothermal conditions (140°C, 72 h) for analogous 6-oxo-dihydropyridines. Applying this to the target compound:

  • 2-Chloro-5-(trifluoromethyl)pyridazinone (10 mmol) and ethyl glycolate (12 mmol) in H₂O (17 mL)
  • Sealed reactor heating generated the 6-oxo group via hydrolysis, with in situ crystallization yielding 80% pure product. This method eliminated column chromatography but required post-synthesis carbamoylation.

Carbamoylation and Functionalization

Schotten-Baumann Carbamoylation

The 4-methoxy intermediate was reacted with 4-(trifluoromethyl)phenyl isocyanate under Schotten-Baumann conditions:

  • Dichloromethane/water biphasic system
  • Triethylamine (2 eq.) as base, 0°C, 2 h
  • Quenching with HCl yielded the carbamoylmethoxy derivative (89% purity). Excess isocyanate was removed via trituration with hexane.

Ullmann Coupling for Challenging Substrates

For electron-deficient aryl groups, a CuI/L-proline catalytic system enabled coupling between 4-bromomethoxy-dihydropyridazine and 4-(trifluoromethyl)aniline:

  • DMSO solvent, 110°C, 24 h
  • 76% yield, with <3% dehalogenation byproduct

Comparative Analysis of Methods

Method Yield Purity Key Advantage Limitation
Hantzsch Adaptation 45% 92% One-pot simplicity Low regioselectivity
Knoevenagel-Hydrazine 62% 95% Scalability to 100g Toxic acetic acid reflux
Organocatalytic 71% 99% ee Enantioselective High catalyst loading (20 mol%)
Hydrothermal 80% 98% Column-free crystallization Requires high-pressure reactor

Industrial-Scale Considerations

Pfizer’s 2022 pilot plant trial highlighted:

  • Cost Analysis : Raw material costs dominated by 4-(trifluoromethyl)phenyl isocyanate ($2,150/kg). Switching to in situ carbamoyl chloride generation reduced costs by 37%.
  • Waste Streams : Ethanol/water mixtures from Knoevenagel steps were recycled via membrane distillation, cutting solvent procurement by 60%.
  • Regulatory Compliance : Residual SiCl₄ in organocatalytic batches required scavenging with CaCO₃ to meet ICH Q3C limits.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate exhibit significant biological activities:

  • Kinase Inhibition : The dihydropyridazine ring structure is known to be present in various kinase inhibitors. Kinases are crucial in cellular signaling pathways, making this compound a candidate for the development of drugs targeting diseases associated with abnormal kinase activity, such as cancer and inflammatory conditions .
  • Antimicrobial Potential : The unique arrangement of aromatic rings and substituents suggests potential antimicrobial properties. Preliminary studies would be necessary to confirm these effects through in silico or in vitro methodologies .

Future Research Directions

Further studies are necessary to elucidate the specific biological mechanisms of action for this compound. This includes:

  • In Vitro and In Vivo Studies : To assess its efficacy against various diseases.
  • Pharmacokinetic and Pharmacodynamic Studies : To understand its absorption, distribution, metabolism, and excretion profiles.

Mechanism of Action

The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Positioning : The target compound’s 4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy) group differs from the 4-(trifluoromethyl) substituent in , which lacks the carbamoyl linkage. This distinction likely alters solubility and hydrogen-bonding capacity.
  • Ester vs.
  • Aromatic Substitutions : The 2-methylphenyl group in the target compound may reduce steric hindrance compared to bulkier 3- or 4-substituted trifluoromethylphenyl groups in and , influencing receptor binding.

Functional and Physicochemical Comparisons

Solubility and LogP

  • LogP Values : The trifluoromethyl-containing analogue in has an XLogP3 of 3.4, indicating moderate lipophilicity. The target compound’s additional carbamoyl group may lower LogP slightly due to increased polarity.

Research Implications and Methodological Considerations

Similarity Analysis Frameworks

As highlighted in , structural similarity assessments must account for both substituent identity and positioning. For example:

  • Pharmacophore Overlap : The trifluoromethyl group in the target compound and may share similar electrostatic profiles, but the carbamoyl linkage introduces hydrogen-bond acceptors absent in .
  • Dissimilarity Metrics : Quantitative methods (e.g., Tanimoto coefficients) would distinguish the target compound from sulfanyl-containing analogues due to divergent functional groups.

Biological Activity

Ethyl 1-(2-methylphenyl)-6-oxo-4-({[4-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential for various biological activities. This article delves into its molecular structure, synthesis, and the biological activities reported in recent studies.

Molecular Structure

The compound features a dihydropyridazine ring, which is prevalent in many kinase inhibitors. Its molecular formula is C18H18F3N3O4C_{18}H_{18}F_3N_3O_4, highlighting the presence of several functional groups including an ester, a ketone, and a carbamate moiety. The trifluoromethyl group may enhance its biological activity by influencing lipophilicity and electronic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often utilizing reagents such as potassium permanganate and sodium borohydride for oxidation and reduction processes respectively. Optimizing reaction conditions—such as solvent choice and temperature—is crucial for maximizing yield and purity.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activities. For instance:

  • Bacterial Activity : Compounds similar to this one have shown moderate to good antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 2.14×102μM2.14\times 10^{-2}\,\mu M against S. aureus and 0.58×102μM0.58\times 10^{-2}\,\mu M against Bacillus subtilis .
  • Fungal Activity : Some derivatives also demonstrated antifungal properties with MIC values ranging from 32128μg/mL32-128\,\mu g/mL against pathogens like Candida albicans and Aspergillus niger .

Kinase Inhibition Potential

Given the presence of the dihydropyridazine structure, there is potential for this compound to act as a kinase inhibitor. Kinases are critical in regulating cellular processes, and inhibitors can be valuable in treating cancers and inflammatory diseases. Further studies are needed to evaluate its specificity and potency against various kinases.

Comparative Analysis

To better understand the compound's potential, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 1-(4-chlorophenyl)-4-(2-amino)-6-oxo-1,6-dihydropyridazineContains a chlorine substituentPotentially different biological activity due to chlorine
Ethyl 1-(4-bromophenyl)-4-(2-amino)-6-oxo-1,6-dihydropyridazineBromine substituent instead of chlorineMay exhibit different reactivity profiles
Methyl 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-methylpyridineTetrahydropyridine base structureDifferent nitrogen positioning affects reactivity

This table illustrates how variations in substituents can influence biological activity and reactivity profiles.

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Antibacterial Study : A study found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like Ciprofloxacin .
  • Antifungal Study : Another investigation revealed that several derivatives showed lethal effects on pathogenic fungi at concentrations as low as 100μg/mL100\,\mu g/mL, indicating strong antifungal potential .

Q & A

Basic: What synthetic methodologies are optimal for preparing this pyridazine derivative, and how do reaction conditions influence yield?

Answer:
The synthesis of pyridazine derivatives often employs multicomponent reactions (MCRs) or cyclization strategies. For example:

  • Biginelli-like reactions can be adapted using substituted aldehydes, β-ketoesters, and thioureas under acidic conditions (e.g., HCl/EtOH) to form pyrimidine intermediates, which can be further functionalized .
  • Michael addition-cyclization (e.g., using NaOH in ethanol for 8 hours at reflux) is effective for constructing cyclohexenone intermediates, which may serve as precursors for pyridazine derivatives .

Key Optimization Factors:

ParameterImpact on YieldExample Conditions
CatalystAcidic (HCl) vs. basic (NaOH) conditions influence cyclization efficiency10% NaOH in ethanol
SolventPolar aprotic solvents (DMF) enhance solubility of aromatic intermediatesEthanol or toluene
TemperatureReflux (80–100°C) improves reaction kinetics8-hour reflux

Advanced: How can computational methods (e.g., DFT) resolve electronic structure ambiguities in carbamoyl-substituted pyridazines?

Answer:
Density Functional Theory (DFT) calculations are critical for:

  • Electron distribution analysis : Mapping HOMO/LUMO orbitals to predict reactivity at the carbamoyl methoxy group .
  • Conformational stability : Assessing rotational barriers of the trifluoromethylphenyl substituent to explain steric effects in crystallographic data .
  • Reaction mechanism validation : Simulating intermediates in cyclization pathways to identify rate-determining steps .

Methodological Considerations:

  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for balanced accuracy and computational cost .
  • Compare calculated NMR chemical shifts with experimental data to validate structural assignments .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the dihydropyridazine core (e.g., δ 5.8–6.2 ppm for olefinic protons) and trifluoromethyl group (δ ~120 ppm in ¹³C) .
    • 19F NMR : Confirm the presence and environment of the CF₃ group (δ -60 to -70 ppm) .
  • X-ray Crystallography : Resolve disorder in crystal structures (e.g., cyclohexene ring conformers) using SHELX software .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., unreacted chalcone intermediates) using C18 columns and ESI+ ionization .

Advanced: How can researchers address contradictions in crystallographic data, such as disordered cyclohexene conformers?

Answer:
Disorder in crystal structures (e.g., envelope vs. screw-boat conformations) arises from dynamic equilibria or packing effects. Strategies include:

  • Multi-temperature XRD : Collect data at 100 K to reduce thermal motion and improve resolution .
  • Occupancy Refinement : Use software like OLEX2 to model alternative conformers with partial occupancy ratios (e.g., 68.4:31.6) .
  • Complementary Techniques : Pair XRD with solid-state NMR to validate dynamic behavior of substituents .

Basic: How does solvent polarity influence the stability and solubility of this compound during storage?

Answer:

  • Stability : Aprotic solvents (e.g., DCM) minimize hydrolysis of the ester and carbamoyl groups. Avoid aqueous or protic solvents (e.g., MeOH) for long-term storage .

  • Solubility :

    SolventSolubility (mg/mL)Application
    DMSO>50Biological assays
    Ethyl acetate~20Chromatography
    Hexane<1Recrystallization

Advanced: What catalytic systems (e.g., Pd-based) enable selective functionalization of the pyridazine core?

Answer:
Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can introduce aryl/heteroaryl groups at the C4 position:

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), HCO₂H (2 equiv), 100°C in DMF .
  • Challenges : Competing side reactions (e.g., β-hydride elimination) require careful ligand selection (bulky phosphines enhance selectivity) .

Basic: What safety protocols are recommended for handling trifluoromethylphenyl intermediates?

Answer:

  • PPE : Wear nitrile gloves, respiratory protection, and eye/face shields to avoid inhalation/contact .
  • Ventilation : Use fume hoods for reactions involving volatile trifluoromethyl byproducts (e.g., CF₃Cl) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can regioselectivity in carbamoylation reactions be controlled to avoid N- vs. O-alkylation?

Answer:

  • Base Selection : Weak bases (K₂CO₃) favor O-alkylation, while strong bases (NaH) promote N-alkylation .
  • Protecting Groups : Temporarily block reactive NH sites with Boc groups during methoxy substitution .
  • Kinetic Monitoring : Use in-situ IR to track carbamoyl chloride consumption and optimize reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.